molecular formula C12H22N2 B12087330 1,4-Diallyl-2,5-dimethylpiperazine

1,4-Diallyl-2,5-dimethylpiperazine

Cat. No.: B12087330
M. Wt: 194.32 g/mol
InChI Key: DBAQYHQULMQHQA-UHFFFAOYSA-N
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Description

1,4-Diallyl-2,5-dimethylpiperazine: is an organic compound with the molecular formula C12H22N2 and a molecular weight of 194.32 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of two allyl groups and two methyl groups attached to the piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,4-Diallyl-2,5-dimethylpiperazine can be synthesized through several methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods:

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

1,4-Diallyl-2,5-dimethylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the allyl and methyl groups, which can participate in different chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the allyl groups.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl groups may yield corresponding aldehydes or carboxylic acids, while reduction may produce saturated hydrocarbons.

Scientific Research Applications

1,4-Diallyl-2,5-dimethylpiperazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-diallyl-2,5-dimethylpiperazine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental effects .

Comparison with Similar Compounds

  • 1,4-Diallylpiperazine
  • 2,5-Dimethylpiperazine
  • 1,4-Dimethylpiperazine

Comparison:

1,4-Diallyl-2,5-dimethylpiperazine is unique due to the presence of both allyl and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, 1,4-diallylpiperazine lacks the methyl groups, while 2,5-dimethylpiperazine does not have the allyl groups.

Properties

IUPAC Name

2,5-dimethyl-1,4-bis(prop-2-enyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-5-7-13-9-12(4)14(8-6-2)10-11(13)3/h5-6,11-12H,1-2,7-10H2,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAQYHQULMQHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1CC=C)C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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